molecular formula C10H8F4OS B15384201 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B15384201
M. Wt: 252.23 g/mol
InChI Key: MYZUEJKEEJUGLY-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aryl ketone characterized by a propan-1-one backbone substituted at the α-position with a 3-fluoro-2-(trifluoromethylthio)phenyl group. The trifluoromethylthio (-SCF₃) moiety and fluorine atom introduce strong electron-withdrawing effects, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[3-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-8(15)6-4-3-5-7(11)9(6)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

MYZUEJKEEJUGLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)F)SC(F)(F)F

Origin of Product

United States

Biological Activity

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structure, which includes a trifluoromethylthio group and a fluorine atom attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors.

  • Molecular Formula : C10H8F4OS
  • Molecular Weight : 252.23 g/mol
  • CAS Number : 1806366-32-4
PropertyValue
Molecular FormulaC10H8F4OS
Molecular Weight252.23 g/mol
Purity≥ 98%

The biological activity of this compound is primarily attributed to the presence of the trifluoromethylthio group, which enhances lipophilicity and influences the compound's interaction with lipid membranes and proteins. This structural feature may modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be valuable in therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study evaluated the interaction of various trifluoromethylthio compounds with human enzymes, revealing that the presence of the trifluoromethylthio group significantly enhances binding affinity compared to non-fluorinated analogs .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that this compound exhibited antimicrobial effects against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
  • Pharmacological Applications :
    • The compound has been investigated for its potential use in treating diseases related to enzyme dysfunction, highlighting its role as a promising candidate for drug development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC10H8F4OSTrifluoromethylthio group enhances lipophilicity
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-oneC10H8F4OSDifferent positioning of functional groups
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-oneC10H8F4OSNotable for its interaction with lipid membranes

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Ethyl

The closest analog is 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one (), which replaces the fluorine atom at the 3-position with an ethyl (-CH₂CH₃) group. Key differences include:

Property 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one
Molecular Formula Not explicitly reported (inferred: C₁₁H₁₀F₄OS) C₁₂H₁₃F₃OS
Molar Mass ~280.25 g/mol (estimated) 262.29 g/mol
Electronic Effects Strong electron-withdrawing (-F, -SCF₃) Moderate electron-donating (-CH₂CH₃) + -SCF₃

The fluorine substituent increases polarity and may enhance reactivity in coupling reactions compared to the ethyl analog.

Halogenated Aryl Ketones

highlights 1-(3-fluorophenyl)propan-1-one and 1-(4-(trifluoromethyl)phenyl)propan-1-one, which lack the -SCF₃ group but share halogen substituents. These compounds exhibit yields of 60–73% in C-O coupling reactions (Table 2, ).

Thiophene Derivatives

Compounds like 3-chloro-1-(thiophen-2-yl)propan-1-one () and 1-(5-methylthiophen-2-yl)propan-1-one () feature sulfur-containing aromatic rings. While these derivatives show moderate yields (50–58%) in coupling reactions, the target compound’s -SCF₃ group may offer superior electrophilicity due to stronger electron withdrawal.

Friedel-Crafts Acylation

The synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one via Friedel-Crafts acylation () suggests that similar methods could apply to the target compound. Aluminum chloride catalysis and chloropropionyl chloride are common reagents for introducing ketone moieties to aromatic systems.

Silyl Ether Protection

describes 1-(4-((tert-butyldimethylsilyl)oxy)phenyl)propan-1-one , synthesized using silyl ether protecting groups. This strategy might be adaptable to the target compound to protect reactive sites during functionalization.

Antimicrobial Potential

The -SCF₃ group’s lipophilicity could enhance membrane penetration, suggesting possible antifungal or antibacterial effects.

Pharmacological Analogues

Synthetic cathinones like 4-TFM MCAT (2-(methylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one, ) share a trifluoromethyl-substituted propan-1-one backbone. These compounds act as stimulants, implying that the target compound’s -SCF₃ group might also influence CNS activity, though further testing is required.

Physicochemical and Functional Trends

  • Electron-Withdrawing Groups : Fluorine and -SCF₃ increase electrophilicity at the ketone carbonyl, enhancing reactivity in nucleophilic additions or cross-couplings .
  • Thermal Stability : Melting points of naphthalene-derived analogs (172–191°C, ) suggest that the target compound’s stability may align with high-melting aryl ketones.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for this compound, and how are reaction conditions optimized for high yield?

Synthesis involves multi-step reactions starting from fluorinated and trifluoromethylthio-substituted aromatic precursors. Key steps include Friedel-Crafts acylation or nucleophilic substitution under controlled conditions. For example, diazotization followed by coupling reactions with propanone derivatives in polar solvents (e.g., acetonitrile) using copper catalysts enhances selectivity . Optimization involves adjusting temperature (-100°C to RT), solvent polarity, and catalyst loading to minimize by-products . Purification via recrystallization or chromatography ensures high purity (>98%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

  • X-ray crystallography (using SHELX software, e.g., SHELXL for refinement) provides precise molecular geometry, including bond angles and torsion angles .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms fluorine incorporation .
  • IR spectroscopy verifies carbonyl (C=O) and C-F stretching vibrations, while mass spectrometry determines molecular weight and fragmentation patterns .

Q. What physicochemical properties are critical for handling this compound experimentally?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, acetone) but poorly in water due to hydrophobic groups .
  • Thermal stability : Decomposes above 200°C; store at -20°C under inert atmosphere to prevent oxidation .
  • Hygroscopicity : Low, but moisture-sensitive ketone groups require anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions may arise from assay conditions (cell lines, concentrations) or impurities. Methodologies include:

  • Reproducing experiments with standardized protocols (identical solvents and biological models) .
  • Comparative SAR studies using analogs (e.g., replacing -SCF3 with -SCH3) to isolate functional group contributions .
  • High-purity synthesis (>98% by HPLC) coupled with dose-response curves to establish accurate EC50/IC50 values .

Q. What computational strategies predict binding affinity and interaction mechanisms with enzymatic targets?

  • Molecular docking (AutoDock Vina) models halogen bonding (C-F···active site residues) and hydrophobic interactions .
  • Molecular dynamics simulations (GROMACS) assess ligand-protein stability, while DFT calculates electronic properties influencing reactivity .
  • Validated against experimental IC50 data from enzyme inhibition assays .

Q. What mechanistic insights explain the reactivity of the trifluoromethylthio group in nucleophilic substitution?

The -SCF3 group polarizes adjacent C-F bonds, facilitating nucleophilic attack. Kinetic studies (¹⁹F NMR) show rate acceleration in polar solvents (ε > 20) due to transition-state stabilization . Competing pathways (elimination vs. substitution) are controlled by base strength: weaker bases (K2CO3) favor substitution .

Q. How do electronic effects of the 3-fluoro substituent influence electrophilic aromatic substitution (EAS)?

The meta-fluorine exerts an electron-withdrawing effect (-I), directing EAS to the para position relative to -SCF3. Hammett σ constants (σm-F = 0.34) correlate with regioselectivity in nitration/halogenation . Computational studies (NBO analysis) show enhanced positive charge at the para position, favoring electrophile attack .

Q. Methodological Notes

  • Synthesis Optimization : Adjust reaction time and stoichiometry to avoid over-halogenation, a common side reaction in fluorinated systems .
  • Data Validation : Cross-reference crystallographic data (SHELX) with spectroscopic results to confirm structural assignments .
  • Biological Assays : Use isogenic cell lines to control for genetic variability in activity studies .

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